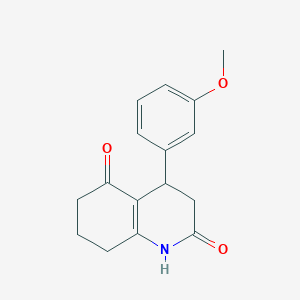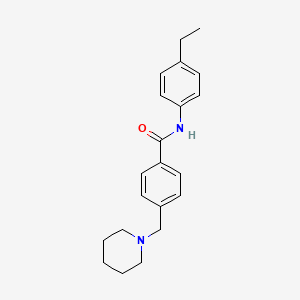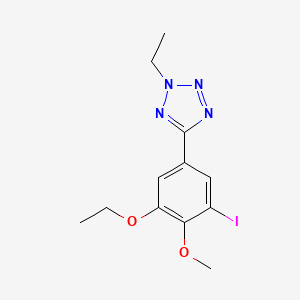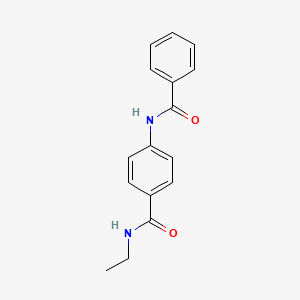![molecular formula C18H17N3O2 B4434836 N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434836.png)
N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide
Overview
Description
N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, also known as CPOQ, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridoquinazoline derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death. N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has also been found to modulate the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has also been found to have some limitations, such as poor solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide. One potential direction is to investigate its efficacy in combination with other anti-cancer agents. Another direction is to study its potential as an anti-inflammatory agent in various disease models. Additionally, further research is needed to optimize the synthesis and formulation of N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide for clinical use.
Conclusion:
In conclusion, N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of topoisomerase II and induction of cell death in cancer cells. N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide also possesses various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are some limitations to its use, further research is needed to explore its potential as a therapeutic agent.
Scientific Research Applications
N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has also been investigated for its anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
N-cyclopentyl-11-oxopyrido[2,1-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(19-13-5-1-2-6-13)12-9-10-16-20-15-8-4-3-7-14(15)18(23)21(16)11-12/h3-4,7-11,13H,1-2,5-6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMKZOHEDKWDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN3C(=NC4=CC=CC=C4C3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![3-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4434784.png)
![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)


![11-oxo-N-(3-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B4434843.png)
![8-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434851.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434857.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4434862.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4434867.png)
![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4434871.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434881.png)